3-Amino-3-(4-ethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(4-ethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSHSPOVINZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342746 | |
| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-52-3 | |
| Record name | β-Amino-4-ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
-
Chiral Auxiliary Attachment : 4-Ethylbenzaldehyde is condensed with a Evans oxazolidinone derivative to form an enolate.
-
Alkylation : The enolate undergoes alkylation with methyl bromoacetate, introducing the carboxylic acid precursor.
-
Auxiliary Removal : Hydrolysis with lithium hydroxide yields the free amino acid with >90% enantiomeric excess (ee).
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Enolate Formation | LDA, THF, -78°C | 85% | - |
| Alkylation | Methyl bromoacetate, -78°C to RT | 78% | 92% |
| Hydrolysis | LiOH, H₂O/THF | 95% | 90% |
This method is favored in academic settings for high stereocontrol but faces scalability challenges due to expensive auxiliaries.
Multi-Step Organic Synthesis via β-Ketoester Intermediates
A scalable route involves β-ketoester intermediates, enabling flexible functionalization of the aromatic ring and amino group.
Procedure:
-
Claisen Condensation : Ethyl acetoacetate reacts with 4-ethylbenzaldehyde under basic conditions (NaOEt, ethanol) to form ethyl 3-(4-ethylphenyl)-3-oxopropanoate.
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Reductive Amination : The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the racemic β-amino ester.
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Saponification : Ester hydrolysis with NaOH produces the racemic acid, which is resolved via chiral chromatography.
Optimization Data:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Claisen | NaOEt, ethanol, reflux, 6h | 88% | 95% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 65% | 90% |
| Saponification | 2M NaOH, RT, 12h | 92% | 98% |
This method balances cost and yield, making it suitable for pilot-scale production.
Catalytic Hydrogenation of α,β-Unsaturated Nitriles
Transition-metal-catalyzed hydrogenation offers a stereoselective pathway.
Process Overview:
-
Nitrile Formation : 4-Ethylcinnamaldehyde is converted to the α,β-unsaturated nitrile via Knoevenagel condensation with cyanoacetamide.
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Asymmetric Hydrogenation : Using a chiral Ru-BINAP catalyst, the nitrile is hydrogenated to the β-amino nitrile with 85% ee.
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Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using HCl/H₂O, followed by neutralization.
Catalytic Performance:
| Catalyst | Pressure (bar) | ee | Yield |
|---|---|---|---|
| Ru-(S)-BINAP | 50 | 85% | 80% |
| Rh-(R)-Me-DuPhos | 30 | 78% | 75% |
This method is notable for avoiding stoichiometric chiral reagents, though catalyst costs limit industrial adoption.
Enzymatic Resolution of Racemic Mixtures
For racemic syntheses, enzymatic resolution using acylases or lipases provides an eco-friendly alternative.
Case Study:
Performance Metrics:
| Enzyme | Conversion | ee (Product) |
|---|---|---|
| CAL-B | 48% | 99% |
| Pseudomonas fluorescens | 35% | 95% |
While enzymatic methods reduce waste, they require additional steps to recycle unreacted enantiomers.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal purification. A continuous flow approach has been proposed:
Economic Metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 100 kg | 500 kg |
| Production Cost | $1200/kg | $800/kg |
Flow systems reduce solvent use by 40% and improve throughput, though initial setup costs are high.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Enantioselectivity | Yield | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric (Evans) | 90% ee | 75% | Low | 3500 |
| β-Ketoester | Racemic | 70% | Medium | 1200 |
| Catalytic Hydrogenation | 85% ee | 80% | High | 2500 |
| Enzymatic Resolution | 99% ee | 45% | Medium | 1800 |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: 3-Nitro-3-(4-ethylphenyl)propanoic acid.
Reduction: 3-Amino-3-(4-ethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Anticancer Activity
Neurotoxicity and BBB Permeability
- BMAA (2-Amino-3-(methylamino)propanoic acid): A neurotoxic analog with low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) . The ethylphenyl derivative’s higher lipophilicity may enhance BBB penetration compared to BMAA.
Antioxidant Properties
- 4-Hydroxyphenyl derivative: Exhibited significant radical scavenging activity (e.g., DPPH assay: 70% inhibition at 100 μM) due to the phenolic -OH group .
Biological Activity
3-Amino-3-(4-ethylphenyl)propanoic acid, an amino acid derivative, has garnered attention in biochemical research due to its significant biological activity. Its structure, characterized by a propanoic acid backbone with an amino group and a 4-ethylphenyl substituent, suggests potential interactions with various biological targets, particularly in the modulation of neurotransmitter systems and enzyme activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
The compound's unique structural features contribute to its biological properties, allowing it to engage with specific receptors and enzymes effectively.
Research indicates that this compound primarily influences neurotransmitter systems, particularly glutamate receptors. This modulation can impact several physiological processes, such as:
- Synaptic Plasticity : Enhancing learning and memory.
- Neuroprotection : Offering potential therapeutic benefits in neurodegenerative diseases.
The compound's interactions with glutamate receptors may also play a role in managing conditions like anxiety and depression by influencing excitatory neurotransmission.
Neurotransmitter Modulation
Studies have shown that this compound can modulate glutamate receptor activity. This modulation is crucial for synaptic plasticity, which underlies learning and memory processes. The compound's ability to enhance or inhibit receptor activity suggests its potential use in treating cognitive disorders.
Antioxidant Properties
The compound exhibits antioxidant properties, which are essential for combating oxidative stress in cells. This activity can protect against cellular damage often associated with chronic diseases and aging.
Comparative Analysis
A comparative analysis of similar compounds reveals the unique biological profile of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(4-methylphenyl)propanoic acid | C11H15NO2 | Similar structure but with a methyl group instead of ethyl. |
| 3-Amino-2-(4-ethylphenyl)propanoic acid | C11H15NO2 | Different amino group positioning; may exhibit different activities. |
| 2-Amino-3-(4-isopropylphenyl)propanoic acid | C11H15NO2 | Contains an isopropyl substituent; potential differences in receptor binding profiles. |
This table illustrates how variations in substituents can lead to differing biological activities and receptor interactions.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration, demonstrating its ability to reduce neuronal death and improve cognitive function in animal models.
- Antioxidant Activity : In vitro assays showed that the compound effectively scavenges free radicals, highlighting its potential as an antioxidant agent that could be beneficial in oxidative stress-related diseases.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have shown promise in various assays for anticancer and antimicrobial properties:
Anticancer Activity
A derivative of this compound demonstrated significant cytotoxic effects against A549 non-small cell lung cancer cells, reducing cell viability and inhibiting migration at specific concentrations.
Antimicrobial Properties
Another study explored the antimicrobial activity of derivatives against multidrug-resistant pathogens. The results indicated substantial activity against strains such as Staphylococcus aureus and Candida auris, suggesting a broad spectrum of therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
